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Compound of Interest

Compound Name: N3-PEG8-CH2COOH

Cat. No.: B605882 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
N3-PEG8-CH2COOH is a heterobifunctional linker molecule integral to the advancement of

sophisticated drug delivery systems. Its structure, featuring a terminal azide (-N3) group and a

carboxylic acid (-COOH) group connected by an eight-unit polyethylene glycol (PEG) spacer,

offers a versatile platform for the conjugation of a wide array of molecules. This linker is

particularly valuable in the development of targeted therapies such as Antibody-Drug

Conjugates (ADCs) and targeted nanoparticles, where precise control over drug attachment

and pharmacokinetic properties is paramount.

The azide group provides a bioorthogonal handle for "click chemistry," most commonly the

Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), allowing for the highly specific and

efficient attachment of alkyne-modified molecules. The carboxylic acid group can be readily

activated to form stable amide bonds with primary amines present on proteins, peptides, or

other drug molecules. The hydrophilic PEG8 spacer enhances the solubility and

biocompatibility of the resulting conjugate, can improve in vivo stability, and may reduce

immunogenicity.

These application notes provide an overview of the utility of N3-PEG8-CH2COOH in drug

delivery, along with detailed protocols for its application in the synthesis of drug conjugates.
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Data Presentation
Currently, specific quantitative data for drug delivery systems employing the N3-PEG8-
CH2COOH linker, such as drug-to-antibody ratios (DAR), drug loading efficiency (DLE), and in

vitro cytotoxicity (IC50), are not extensively reported in publicly available literature. The

following tables are presented as templates to guide researchers in the characterization of their

own N3-PEG8-CH2COOH-based constructs.

Table 1: Physicochemical Properties of N3-PEG8-CH2COOH

Property Value

Molecular Formula C18H35N3O10

Molecular Weight 453.48 g/mol

Appearance Colorless Liquid or White to Off-White Solid

Storage Conditions -20°C, protect from light

Table 2: Template for Characterization of an N3-PEG8-CH2COOH-based Antibody-Drug

Conjugate (ADC)

Parameter Example Value Method of Analysis

Drug-to-Antibody Ratio (DAR) e.g., 3.5 - 4.0

Hydrophobic Interaction

Chromatography (HIC), Mass

Spectrometry

Conjugation Efficiency e.g., >90%
SDS-PAGE, UV-Vis

Spectroscopy

In Vitro Cytotoxicity (IC50) e.g., 1.5 nM
Cell-based viability assay (e.g.,

MTT, CellTiter-Glo)

Plasma Stability e.g., >95% after 72h LC-MS/MS

Table 3: Template for Characterization of N3-PEG8-CH2COOH-based Nanoparticles
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Parameter Example Value Method of Analysis

Drug Loading Content (DLC)

(%)
e.g., 5-10% HPLC, UV-Vis Spectroscopy

Encapsulation Efficiency (EE)

(%)
e.g., >80% HPLC, UV-Vis Spectroscopy

Particle Size (nm) e.g., 100-150 nm
Dynamic Light Scattering

(DLS)

Zeta Potential (mV) e.g., -10 to -25 mV DLS

In Vitro Drug Release (%) e.g., 80% in 48h at pH 5.5
Dialysis method with HPLC

analysis

Experimental Protocols
The following protocols provide a general framework for the use of N3-PEG8-CH2COOH in the

preparation of drug conjugates. Optimization will be required for specific applications.

Protocol 1: Amide Bond Formation via EDC/NHS
Chemistry
This protocol describes the activation of the carboxylic acid group of N3-PEG8-CH2COOH and

its subsequent conjugation to a molecule containing a primary amine (e.g., a targeting ligand, a

drug molecule).

Materials:

N3-PEG8-CH2COOH

Amine-containing molecule

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

N-Hydroxysuccinimide (NHS)

Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
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Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.4, or MES Buffer, pH 6.0

Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M glycine

Purification system (e.g., size-exclusion chromatography, dialysis)

Procedure:

Activation of N3-PEG8-CH2COOH: a. Dissolve N3-PEG8-CH2COOH in anhydrous DMF or

DMSO to a final concentration of 100 mM. b. Add 1.5 molar equivalents of EDC and 1.5

molar equivalents of NHS to the N3-PEG8-CH2COOH solution. c. Incubate the reaction

mixture at room temperature for 1 hour with gentle stirring, protected from light.

Conjugation to Amine-containing Molecule: a. Dissolve the amine-containing molecule in the

reaction buffer. b. Add the activated N3-PEG8-CH2COOH-NHS ester solution to the amine-

containing molecule solution. A molar excess of the activated linker (e.g., 5-20 fold) is

typically used. c. Allow the reaction to proceed for 2-4 hours at room temperature or

overnight at 4°C with gentle stirring.

Quenching and Purification: a. Quench the reaction by adding the quenching buffer to a final

concentration of 50 mM. Incubate for 30 minutes at room temperature. b. Purify the

conjugate using size-exclusion chromatography, dialysis, or another appropriate method to

remove unreacted linker and byproducts.

Characterization: a. Confirm successful conjugation using techniques such as SDS-PAGE,

mass spectrometry, and HPLC.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne
Cycloaddition (CuAAC)
This protocol describes the "click chemistry" reaction between the azide-functionalized

conjugate from Protocol 1 and an alkyne-containing molecule (e.g., a drug, a fluorescent dye).

Materials:

Azide-functionalized conjugate
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Alkyne-containing molecule

Copper(II) sulfate (CuSO4)

Sodium ascorbate

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-stabilizing ligand

Reaction Buffer: PBS, pH 7.4

Purification system (e.g., size-exclusion chromatography, dialysis)

Procedure:

Preparation of Reagents: a. Prepare stock solutions of CuSO4 (e.g., 20 mM in water),

sodium ascorbate (e.g., 100 mM in water, freshly prepared), and THPTA (e.g., 50 mM in

water). b. Dissolve the azide-functionalized conjugate and the alkyne-containing molecule in

the reaction buffer.

Click Reaction: a. In a reaction vessel, combine the azide-functionalized conjugate and a

molar excess (e.g., 3-10 fold) of the alkyne-containing molecule. b. In a separate tube, pre-

mix the CuSO4 and THPTA solutions. c. Add the CuSO4/THPTA complex to the reaction

mixture. d. Initiate the reaction by adding the freshly prepared sodium ascorbate solution. e.

Allow the reaction to proceed for 1-4 hours at room temperature with gentle stirring,

protected from light.

Purification and Characterization: a. Purify the final conjugate using an appropriate method

to remove excess reagents and byproducts. b. Characterize the final product by methods

such as UV-Vis spectroscopy (to determine drug-to-antibody ratio, if applicable), mass

spectrometry, and HPLC.

Mandatory Visualizations
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Protocol 1: Amide Bond Formation
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Caption: Workflow for Amide Bond Formation.

Protocol 2: CuAAC Click Chemistry
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Caption: Workflow for CuAAC Click Chemistry.
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Caption: ADC Mechanism of Action.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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